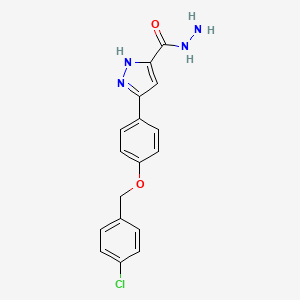
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a phenyl group substituted with a chlorobenzyl ether, and a carbohydrazide functional group, making it a versatile molecule for chemical modifications and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with a chlorobenzyl ether substituent can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-chlorobenzyl alcohol with a phenol derivative in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbohydrazide group to an amine.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl ethers.
科学研究应用
Chemistry
In chemistry, 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole ring and carbohydrazide group suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The pyrazole ring could interact with metal ions or other biomolecules, while the carbohydrazide group could form hydrogen bonds or covalent bonds with target proteins.
相似化合物的比较
Similar Compounds
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carbohydrazide group.
Uniqueness
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the carbohydrazide group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications, offering different reactivity and properties compared to its analogs.
属性
CAS 编号 |
763111-31-5 |
|---|---|
分子式 |
C17H15ClN4O2 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-5-1-11(2-6-13)10-24-14-7-3-12(4-8-14)15-9-16(22-21-15)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22) |
InChI 键 |
RYHCEMIKDJKLNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

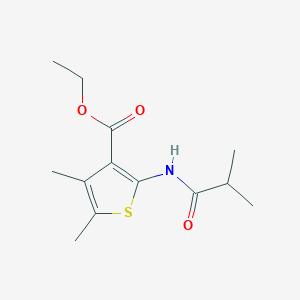

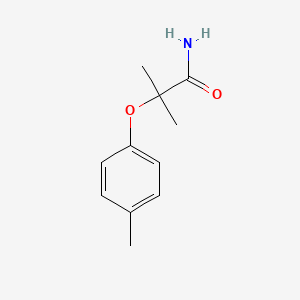


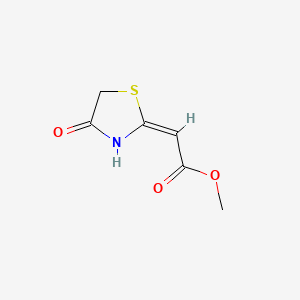
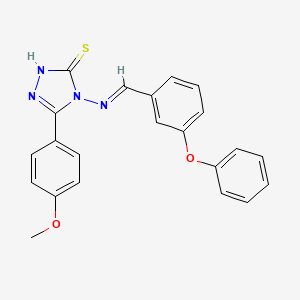
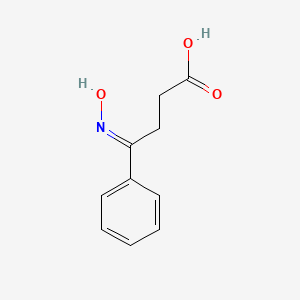
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)



